Cas no 60142-89-4 (Boc-7-Aminoheptanoic Acid)

Boc-7-Aminoheptanoic Acid is a protected amino acid derivative featuring a Boc (tert-butoxycarbonyl) group at the N-terminus and a carboxyl group at the C-terminus. This compound serves as a versatile building block in peptide synthesis, particularly for introducing spacer arms or linkers in bioconjugation and drug design. The Boc group provides stability under basic conditions and can be selectively deprotected under acidic conditions, enabling controlled modifications. Its seven-carbon chain offers flexibility and hydrophobicity, making it useful for tailoring molecular properties. The compound is commonly employed in medicinal chemistry and materials science for its reliable reactivity and compatibility with standard coupling reagents.
Boc-7-Aminoheptanoic Acid structure
Boc-7-Aminoheptanoic Acid structure
Product Name:Boc-7-Aminoheptanoic Acid
CAS No:60142-89-4
MF:C12H23NO4
MW:245.315324068069
MDL:MFCD00063356
CID:502615
PubChem ID:546122
Update Time:2025-06-27

Boc-7-Aminoheptanoic Acid Chemical and Physical Properties

Names and Identifiers

    • 7-((tert-Butoxycarbonyl)amino)heptanoic acid
    • Boc-7-Ahp-OH
    • N-(tert-Butoxycarbonyl)-7-aminoheptanoic Acid
    • 7-(BOC-AMINO)ENANTHIC ACID
    • Boc-7-aminoheptanoic acid
    • Boc-7-Amino-heptanoic acid
    • Boc-7-AMinoheptanoic acidBoc-7-AMinoheptanoic acid
    • Heptanoic acid,7-[[(1,1-dimethylethoxy)carbonyl]amino]-
    • 7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
    • N-Boc-7-aminoenanthic Acid
    • 7-(Boc-amino)heptanoic Acid
    • N-Boc-7-aminoheptanoic Acid
    • 7-(tert-Butoxycarbonylamino)enanthic Acid
    • N-(tert-Butoxycarbonyl)-7-aminoenanthic Acid
    • 7-(tert-Butoxycarbonylamino)heptanoic Acid
    • 7-{[(tert-butoxy)carbonyl]amino}heptanoic acid
    • 7-[(tert-Butoxycarbonyl)amino]heptanoic acid
    • HJENAZQPOGVAEK-UHFFFAOYSA-N
    • Heptanoic acid, 7-[[(1,1-dimethylethoxy)carbonyl]amino]-
    • 7-Aminoheptanoic acid, N-BOC-
    • P
    • EN300-30943
    • Boc-Ahp(7)-OH
    • MFCD00063356
    • N-Boc-7-amino-heptanoic acid
    • B4292
    • SY051171
    • CS-W012717
    • H10366
    • 7-Aminoheptanoic acid, N-t-butoxycarbonyl-
    • DB-053541
    • DTXSID10338068
    • 7-[(tert-Butoxycarbonyl)amino]heptanoic acid #
    • 7-[(tert-butoxycarbonyl)-amino]heptanoic acid
    • 60142-89-4
    • Boc-Cys(tBu)-OH . DCHA
    • 7-(t-butoxycarbonyl)amino-heptanoic acid
    • Boc-7-Ahp-OH, >=99.0% (T)
    • 7-tert-butoxycarbonylamino-heptanoic acid
    • (2R)-2-azaniumyl-5-(4-nitroanilino)-5-oxopentanoate
    • GS-6862
    • Z299987590
    • BP-28244
    • SCHEMBL826329
    • AKOS000178664
    • 7-(Boc-amino)heptanoic acid;Boc-7-aminoheptanoic acid;Boc-7-Ahp-OH
    • Boc-7-Aminoheptanoic Acid
    • MDL: MFCD00063356
    • Inchi: 1S/C12H23NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8-10(14)15/h4-9H2,1-3H3,(H,13,16)(H,14,15)
    • InChI Key: HJENAZQPOGVAEK-UHFFFAOYSA-N
    • SMILES: O(C(NCCCCCCC(=O)O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 245.16300
  • Monoisotopic Mass: 245.16270821 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 9
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 245.32
  • XLogP3: 2
  • Topological Polar Surface Area: 75.6

Experimental Properties

  • Melting Point: 55.0 to 59.0 deg-C
  • PSA: 75.63000
  • LogP: 2.93710
  • Sensitiveness: Sensitive to heat and humidity

Boc-7-Aminoheptanoic Acid Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • FLUKA BRAND F CODES:9-21
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Storage Condition:0-10°C

Boc-7-Aminoheptanoic Acid Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Boc-7-Aminoheptanoic Acid Pricemore >>

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Boc-7-Aminoheptanoic Acid Production Method

Boc-7-Aminoheptanoic Acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:60142-89-4)Boc-7-Aminoheptanoic Acid
Order Number:A832612
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:28
Price ($):453.0
Email:sales@amadischem.com

Boc-7-Aminoheptanoic Acid Related Literature

Additional information on Boc-7-Aminoheptanoic Acid

Boc-7-Aminoheptanoic Acid (CAS No. 60142-89-4): An Overview of Its Properties, Applications, and Recent Research

Boc-7-Aminoheptanoic Acid (CAS No. 60142-89-4) is a versatile compound widely used in the fields of organic synthesis, pharmaceutical research, and biotechnology. This amino acid derivative is characterized by its unique structure, which includes a tert-butyloxycarbonyl (Boc) protecting group and a seven-carbon alkyl chain. The Boc group is commonly used to protect the amino functionality during synthesis, ensuring that the compound remains stable and reactive under various conditions.

The chemical formula of Boc-7-Aminoheptanoic Acid is C11H23NO4, and it has a molecular weight of 233.30 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as dichloromethane, ethanol, and dimethylformamide (DMF). Its solubility in water is limited, which can be advantageous in certain synthetic processes where aqueous interference needs to be minimized.

One of the key applications of Boc-7-Aminoheptanoic Acid is in the synthesis of peptides and proteins. The Boc protecting group allows for stepwise addition of amino acids in peptide synthesis, ensuring that the desired sequence is achieved with high fidelity. This makes it an essential reagent in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The seven-carbon alkyl chain provides flexibility and hydrophobicity, which can be crucial for designing peptides with specific biological activities.

Recent research has highlighted the potential of Boc-7-Aminoheptanoic Acid in various biomedical applications. For instance, a study published in the Journal of Medicinal Chemistry explored the use of this compound in the development of novel antimicrobial peptides. The researchers found that incorporating Boc-7-Aminoheptanoic Acid into peptide sequences enhanced their ability to disrupt bacterial cell membranes, leading to improved antimicrobial activity against both Gram-positive and Gram-negative bacteria.

In another study published in the Bioorganic & Medicinal Chemistry Letters, scientists investigated the role of Boc-7-Aminoheptanoic Acid in modulating protein-protein interactions. The results showed that peptides containing this compound could effectively inhibit specific protein-protein interactions involved in cancer cell signaling pathways. This finding opens up new possibilities for developing targeted cancer therapies that exploit these interactions.

The stability and reactivity of Boc-7-Aminoheptanoic Acid also make it a valuable intermediate in the synthesis of complex organic molecules. In organic synthesis, the Boc group can be selectively removed using mild acidic conditions, such as trifluoroacetic acid (TFA), without affecting other functional groups in the molecule. This property allows for precise control over the synthetic process, enabling chemists to create a wide range of compounds with diverse functionalities.

In addition to its use in peptide synthesis and organic chemistry, Boc-7-Aminoheptanoic Acid has found applications in materials science. Researchers have utilized this compound to develop novel biomaterials with tunable properties. For example, a study published in the Journal of Materials Chemistry B demonstrated that incorporating Boc-7-Aminoheptanoic Acid into hydrogels improved their mechanical strength and biocompatibility, making them suitable for tissue engineering and drug delivery applications.

The safety profile of Boc-7-Aminoheptanoic Acid is well-documented. It is generally considered safe for laboratory use when proper handling procedures are followed. However, like many organic compounds, it should be handled with care to avoid inhalation or skin contact. Appropriate personal protective equipment (PPE) such as gloves and safety goggles should be worn when working with this compound.

In conclusion, Boc-7-Aminoheptanoic Acid (CAS No. 60142-89-4) is a multifaceted compound with a wide range of applications in chemistry, biology, and materials science. Its unique structure and properties make it an indispensable reagent in various research areas, from peptide synthesis to drug development and biomaterials engineering. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in modern scientific endeavors.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:60142-89-4)Boc-7-Aminoheptanoic Acid
A832612
Purity:99%
Quantity:100g
Price ($):453.0
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